N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group and a quinazoline-2,4-dione scaffold substituted with a p-tolyl (4-methylphenyl) moiety. The quinazoline-dione core is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition and anticancer properties . The 2,5-dimethoxyphenyl group may enhance solubility due to its electron-donating methoxy substituents, while the p-tolyl group contributes hydrophobic interactions.
Properties
CAS No. |
899782-42-4 |
|---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.475 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-10-17(11-9-16)28-24(30)19-6-4-5-7-21(19)27(25(28)31)15-23(29)26-20-14-18(32-2)12-13-22(20)33-3/h4-14H,15H2,1-3H3,(H,26,29) |
InChI Key |
UZWBXJIGFGKNPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2,5-dimethoxyphenylamine.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. The bicyclo[1.1.1]pentane moiety has been identified as a potential bioisosteric replacement for traditional aromatic and lipophilic groups, enhancing the pharmacokinetic properties of drugs.
Case Studies in Drug Development
- Fluoroquinolone Antibiotics : Compounds featuring the bicyclo[1.1.1]pentane structure have been incorporated into fluoroquinolone antibiotics, improving their efficacy and reducing side effects compared to traditional antibiotics .
- JAK Inhibitors : The compound has been explored in the context of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases and certain cancers. The structural properties of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate contribute to the selectivity and potency of these inhibitors .
- Gamma-Secretase Inhibitors : Research indicates that derivatives of this compound can act as gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment due to their role in amyloid precursor protein processing .
Synthetic Applications
The unique reactivity of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate allows it to be utilized as a building block in organic synthesis.
Synthesis of Complex Molecules
- Photochemical Reactions : Recent advancements have shown that this compound can undergo photochemical reactions to yield various asymmetrically substituted derivatives, which are valuable in synthesizing complex organic molecules .
- Radical Initiation Methods : The compound can also be involved in radical initiation methods, facilitating the formation of new carbon-carbon bonds, which is essential for constructing complex organic frameworks .
Material Science Applications
Beyond its applications in medicinal chemistry, methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate has potential uses in material science due to its unique structural properties.
Polymeric Materials
Research suggests that derivatives of this bicyclic compound can be incorporated into polymeric materials, enhancing their mechanical properties and thermal stability . This application could lead to innovative materials with tailored characteristics for specific industrial uses.
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Antibiotics, JAK inhibitors, gamma-secretase inhibitors | Fluoroquinolone antibiotics, JAK inhibitors |
| Organic Synthesis | Building block for complex organic molecules | Photochemical reactions, radical initiations |
| Material Science | Enhancing polymeric materials | Studies on mechanical properties |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Involvement: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, including triazole-linked analogs, purine-containing molecules, and chloroacetamide pesticides. Below is a detailed analysis of key similarities and differences:
Triazole-Linked Acetamides
Example 1 : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Features :
- Contains a 1,2,3-triazole ring formed via 1,3-dipolar cycloaddition.
- Substituents: 4-chlorophenyl (electron-withdrawing) and naphthalen-1-yloxy (hydrophobic).
- Spectral Data :
- IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C-Cl).
- HRMS: [M + H]⁺ = 393.1112 (calculated: 393.1118).
- Comparison :
- Unlike the quinazoline-dione core in the main compound, 6m relies on a triazole ring for rigidity.
- The chloro substituent may reduce solubility compared to the main compound’s methoxy groups.
Example 2 : 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Key Features :
- Naphthalen-2-yloxy group (distinct regiochemistry from 6m) and unsubstituted phenyl.
- Comparison :
- The absence of electron-withdrawing groups on the phenyl ring may enhance metabolic stability relative to 6m.
- Both 6m and 7a lack the hydrogen-bonding capacity of the quinazoline-dione in the main compound.
Purine-Containing Acetamide (d17)
Example : N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d17)
- Key Features :
- Combines a triazole ring with a purine-dione core.
- Substituents: Trifluoromethyl groups (lipophilic, electron-withdrawing).
- Spectral Data :
- ¹H NMR (DMSO-d6): δ 10.57 (s, NH), 9.02 (s, triazole-H), 8.40–8.30 (aromatic protons).
- Comparison :
- The purine-dione moiety in d17 offers additional hydrogen-bonding sites, similar to the quinazoline-dione in the main compound.
- Trifluoromethyl groups enhance metabolic resistance but may reduce aqueous solubility compared to methoxy substituents.
Chloroacetamide Pesticides
Examples :
Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Pretilachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide
Thenylchlor : 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide
- Key Features :
- Chloroacetamide backbone with alkyl/aryl substituents.
- Designed for herbicidal activity via inhibition of fatty acid synthesis.
- Comparison :
- The main compound’s methoxy and quinazoline groups contrast with the chloro and alkyl groups in pesticides, reflecting divergent applications (pharmacological vs. agrochemical).
- Chloro substituents in pesticides enhance electrophilicity, aiding in target enzyme alkylation, whereas the main compound’s methoxy groups prioritize solubility and receptor binding.
Key Research Findings
Structural Impact on Solubility : Methoxy groups in the main compound improve solubility relative to chloro or trifluoromethyl substituents in analogs .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 485.496 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the quinazoline ring followed by acetamide formation. Specific reaction conditions and catalysts can significantly influence yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines.
- Mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinazoline derivatives have been reported to possess:
- Broad-spectrum activity against bacteria and fungi.
- Mechanistic insights indicate that these compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
Case Studies
-
Study on Antileishmanial Activity : A related compound was evaluated for its ability to inhibit Leishmania parasites. Molecular docking studies indicated strong binding affinity to key proteins involved in the parasite's metabolism ( ).
Compound Binding Energy (kcal/mol) IC50 (µg/mL) 3a -9.84 1.61 3b -8.07 0.05 -
Tyrosinase Inhibition : Another study explored the inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. The compound showed considerable inhibition compared to standard inhibitors like kojic acid ( ).
Compound IC50 (µM) E 29.9 Kojic Acid 25.0
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activities linked to cellular signaling pathways that regulate cell growth and apoptosis.
Q & A
Q. Answer :
- NMR : 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm), amide NH (δ 8.2–8.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 463.2) .
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H) validate functional groups .
Advanced: How to optimize synthesis yield using experimental design?
Answer :
Apply Response Surface Methodology (RSM) to critical parameters:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | +25% efficiency |
| Solvent ratio | DMF:H₂O (4:1) | Reduces by-products |
| Catalyst (CDI) | 1.2 equiv | Maximizes coupling |
| Computational tools (e.g., ICReDD’s quantum chemical calculations) predict transition states to minimize trial runs . |
Advanced: How to resolve contradictions in biological activity data?
Q. Answer :
- Purity validation : Ensure HPLC purity >95% (C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts .
- Assay standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and replicate under controlled conditions (pH 7.4, 37°C) .
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line passage number or serum concentration .
Basic: What are primary biological targets of quinazolinone derivatives?
Q. Answer :
- Kinases : Inhibition of EGFR or VEGFR2 due to structural mimicry of ATP-binding pockets .
- Cyclooxygenases (COX) : Anti-inflammatory activity via competitive binding to catalytic sites .
- GABA receptors : Anticonvulsant effects observed in PTZ-induced seizure models .
Advanced: How does computational modeling predict reactivity?
Q. Answer :
- Density Functional Theory (DFT) : Calculates activation energies for key steps (e.g., oxidation of thioxo intermediates) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes transition states better than THF) .
- QSAR models : Correlate substituent electronegativity (e.g., p-tolyl vs. methoxy) with bioactivity .
Basic: Recommended storage conditions?
Q. Answer :
- Short-term : –20°C in amber vials under argon .
- Long-term : Lyophilize and store at –80°C; stability >12 months confirmed via LC-MS .
Advanced: Designing SAR studies for pharmacological optimization
Q. Answer :
-
Substituent variation :
Position Modifications Bioactivity Trend 2,5-OCH₃ Replace with Cl or F ↑ Anticancer p-Tolyl Substitute with CF₃ ↑ COX-2 inhibition -
High-throughput screening : Solid-phase synthesis generates 50–100 analogs/week for IC₅₀ profiling .
Basic: In vitro assays for bioactivity screening?
Q. Answer :
- Anticancer : MTT assay on HeLa or MCF-7 cells (72 hr exposure, IC₅₀ typically 5–20 µM) .
- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ <10 µM indicates high potency) .
- Anticonvulsant : PTZ-induced seizures in mice (ED₅₀ <30 mg/kg) .
Advanced: Industrial-scale synthesis challenges
Q. Answer :
- Exothermic reactions : Use continuous flow reactors (residence time <2 min) to control temperature .
- Purification : Switch from column chromatography to recrystallization (ethanol/water, 80% recovery) .
- Cost reduction : Replace CDI with EDC/HOBt coupling agents for large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
